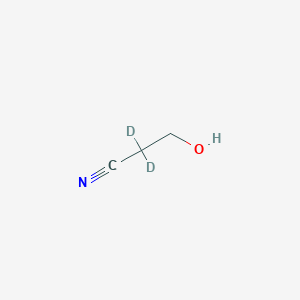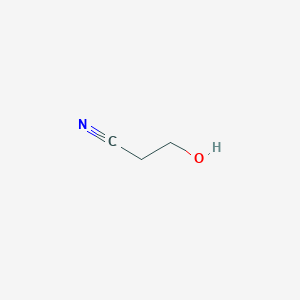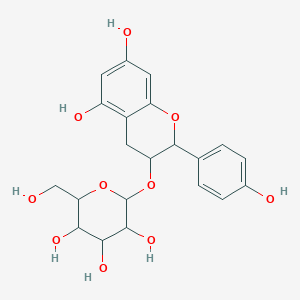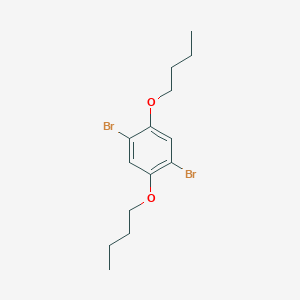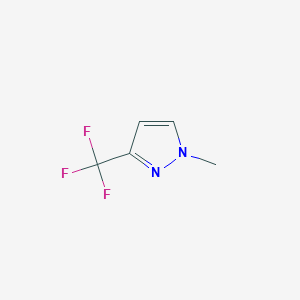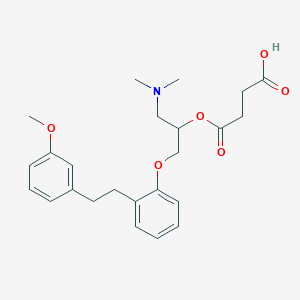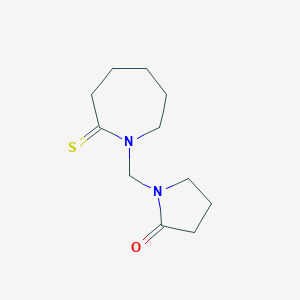
1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one, also known as TAP, is a compound with potential therapeutic applications. It belongs to the class of heterocyclic compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism Of Action
The mechanism of action of 1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one has been found to exhibit significant biochemical and physiological effects, including the inhibition of bacterial growth and the scavenging of free radicals. It has also been shown to have anti-inflammatory properties and to reduce oxidative stress in cells.
Advantages And Limitations For Lab Experiments
1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one has several advantages for use in laboratory experiments, including its stability, solubility, and low toxicity. However, its limited availability and high cost can be a limitation for some research applications.
Future Directions
There are several potential future directions for research on 1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one, including its use as a therapeutic agent for cancer, infectious diseases, and neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, 1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one is a promising compound with potential therapeutic applications. Its unique chemical structure and biological activities make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Synthesis Methods
The synthesis of 1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one can be achieved through a multistep process involving the reaction of 2-pyrrolidinone with thiourea, followed by the addition of epichlorohydrin. The resulting product is then further reacted with sodium hydride and 1-bromobutane to obtain the final compound.
Scientific Research Applications
1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one has been found to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. Several research studies have been conducted to investigate the potential of 1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one as a therapeutic agent for various diseases.
properties
CAS RN |
157439-26-4 |
|---|---|
Product Name |
1-((2-Thioxoazepan-1-yl)methyl)pyrrolidin-2-one |
Molecular Formula |
C11H18N2OS |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
1-[(2-sulfanylideneazepan-1-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H18N2OS/c14-10-5-4-8-12(10)9-13-7-3-1-2-6-11(13)15/h1-9H2 |
InChI Key |
ZYAPUDHJSQJEQR-UHFFFAOYSA-N |
SMILES |
C1CCC(=S)N(CC1)CN2CCCC2=O |
Canonical SMILES |
C1CCC(=S)N(CC1)CN2CCCC2=O |
synonyms |
2-Pyrrolidinone, 1-[(hexahydro-2-thioxo-1H-azepin-1-yl)methyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)
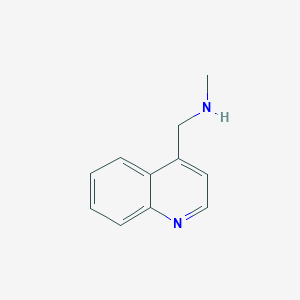
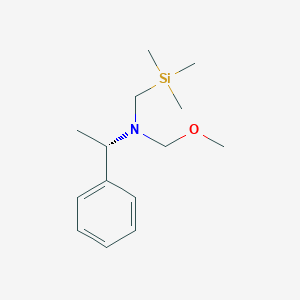
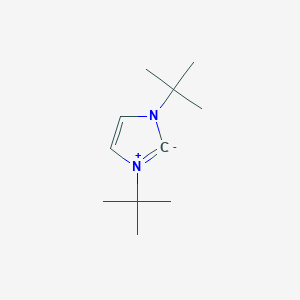
![3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide](/img/structure/B137525.png)
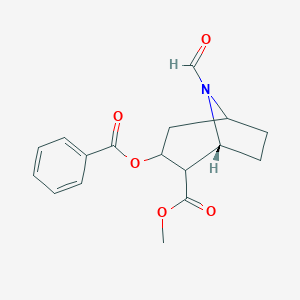
![Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-](/img/structure/B137528.png)
